2-(2-Ethylhexyloxy)ethanol

Description

The exact mass of the compound this compound is 174.161979940 g/mol and the complexity rating of the compound is 83.9. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

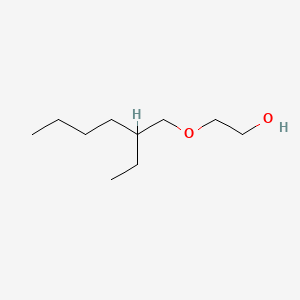

Structure

2D Structure

Properties

IUPAC Name |

2-(2-ethylhexoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2/c1-3-5-6-10(4-2)9-12-8-7-11/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJYHAOODFPJOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26468-86-0 | |

| Record name | Polyethylene glycol 2-ethylhexyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26468-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1041920 | |

| Record name | 2-(2-Ethylhexyloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid with a mild odor of ether; [MSDSonline] | |

| Record name | Ethanol, 2-[(2-ethylhexyl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol, mono(2-ethylhexyl) ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9036 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | Ethylene glycol, mono(2-ethylhexyl) ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9036 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1559-35-9, 26468-86-0 | |

| Record name | Ethylene glycol mono-2-ethylhexyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1559-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Ethylhexyloxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001559359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[(2-ethylhexyl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2-Ethylhexyloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-ethylhexyl)oxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-ethylhexyl)-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-ETHYLHEXYLOXY)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04CQ74YVIS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical and Chemical Properties of 2-(2-Ethylhexyloxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(2-Ethylhexyloxy)ethanol (CAS No. 1559-35-9), a versatile glycol ether solvent. The information is presented in a structured format to facilitate easy access and comparison of data points critical for research and development applications.

General Information and Identifiers

This compound is a colorless liquid with a mild, pleasant ether-like odor.[1] It belongs to the E-series of glycol ethers and is known for its excellent solvency for a wide range of substances, making it a valuable component in formulations for coatings, cleaning products, and as an intermediate in organic synthesis.[2][3] Its amphiphilic nature, possessing both polar (hydroxyl group) and non-polar (ethylhexyl and ether linkages) regions, contributes to its versatile solubility characteristics.[2][3]

| Identifier | Value |

| IUPAC Name | 2-(2-ethylhexoxy)ethanol[1] |

| CAS Number | 1559-35-9[4][5][6] |

| Molecular Formula | C10H22O2[7][1][2][5] |

| Synonyms | Ethylene glycol 2-ethylhexyl ether, EEH Solvent[1][6] |

Physical Properties

The physical properties of this compound are summarized in the table below. These characteristics are fundamental for its application in various industrial and laboratory settings.

| Property | Value | Conditions |

| Molecular Weight | 174.28 g/mol [1][2][4][5][6] | |

| Appearance | Colorless liquid[7][1] | Room Temperature |

| Odor | Mild, pleasant[7] | |

| Boiling Point | 198 - 229 °C[7][2][4][5][6][8] | at 760 mmHg |

| Melting Point | -70 °C to -69.1 °C (estimate)[7][4][8] | |

| Density | 0.835 - 0.892 g/mL[7][4][6][8] | at 20-25 °C |

| Vapor Pressure | 0.133 hPa (0.1 mmHg) to 0.02 mmHg[7][1] | at 20-25 °C |

| Flash Point | 64 - 109 °C[7][2][5][6] | Closed Cup |

| Refractive Index | n20/D 1.435[4][5][6][8] | at 20 °C |

| Water Solubility | Slightly soluble / 1.14 g/L[7][4][8] | at 20 °C |

| LogP | 2.21 - 2.86[4][5][8] | at 20.4 °C |

Chemical Properties and Reactivity

This compound exhibits chemical properties characteristic of both an alcohol and an ether.

| Property | Description |

| Stability | Stable under normal storage conditions. Should be stored in a cool, dry, well-ventilated area away from heat sources and oxidizing agents.[7] |

| Reactivity | The hydroxyl group can undergo typical alcohol reactions such as esterification with acids and dehydration.[2] It can also act as a nucleophile in substitution reactions.[2] |

| Hazardous Decomposition | Thermal decomposition can lead to the release of irritating and toxic gases and vapors. |

| Incompatibilities | Strong oxidizing agents.[7] |

Methodologies for Property Determination

The determination of the physical and chemical properties of a compound like this compound follows standardized protocols, often established by organizations such as ASTM International or the OECD (Organisation for Economic Co-operation and Development). While specific experimental reports for this compound are not typically published in academic literature, the general methodologies are well-established.

Boiling Point: Determined using methods like OECD Guideline 103, which involves distillation of the liquid and measuring the temperature at which the vapor pressure equals the atmospheric pressure.

Density: Typically measured using a pycnometer or a digital density meter according to standard procedures like OECD Guideline 109.

Flash Point: Determined using a closed-cup apparatus, such as the Pensky-Martens or Cleveland open-cup method (e.g., ASTM D93), where the substance is heated at a controlled rate and the temperature at which the vapors ignite with a small flame is recorded.

Water Solubility: Often determined using the flask method (OECD Guideline 105), where the substance is dissolved in water at a specific temperature until saturation is reached, followed by concentration analysis of the saturated solution.

The diagram below illustrates a generalized workflow for determining a key physical property.

Caption: Generalized workflow for physical property determination.

Structure-Property Relationships

The molecular structure of this compound dictates its physical and chemical behavior. The presence of both a hydroxyl group and an ether linkage, combined with a branched alkyl chain, gives rise to its characteristic properties.

Caption: Key functional groups and their influence on properties.

References

- 1. This compound | C10H22O2 | CID 15260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 26468-86-0 [smolecule.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound CAS#: 1559-35-9 [m.chemicalbook.com]

- 5. This compound | CAS#:1559-35-9 | Chemsrc [chemsrc.com]

- 6. This compound reagent grade, 97 1559-35-9 [sigmaaldrich.com]

- 7. This compound Chemical Properties, Uses, Safety Data & Reliable Chinese Supplier [adress-chemical.com]

- 8. 1559-35-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Ethylene glycol 2-ethylhexyl ether CAS 1559-35-9 properties

An In-Depth Technical Guide to Ethylene (B1197577) Glycol 2-Ethylhexyl Ether (CAS 1559-35-9)

This technical guide provides a comprehensive overview of the core properties, synthesis, applications, and toxicological profile of Ethylene glycol 2-ethylhexyl ether (CAS 1559-35-9), geared towards researchers, scientists, and drug development professionals.

Physicochemical Properties

Ethylene glycol 2-ethylhexyl ether is a colorless liquid with a mild ether-like odor.[1] It is characterized by its low volatility and good solubility in a variety of organic solvents, while being slightly soluble in water.[2][3]

| Property | Value | Reference |

| Molecular Formula | C10H22O2 | [4] |

| Molecular Weight | 174.28 g/mol | [4] |

| Boiling Point | 224.8 - 235 °C | [2][3] |

| Density | 0.88 g/cm³ at 25°C | [2] |

| Flash Point | 109 °C (closed cup) | [3] |

| Vapor Pressure | 0.02 mmHg | [1] |

| Solubility in Water | Slightly soluble | [3] |

Synthesis

The synthesis of Ethylene glycol 2-ethylhexyl ether typically involves the direct etherification of ethylene glycol with 2-ethylhexanol under acidic conditions.[2] Another synthetic route is the alkylation of ethylene glycol with 2-ethylhexyl halides in the presence of a base.[2]

Applications

Due to its solvent properties, Ethylene glycol 2-ethylhexyl ether is utilized in a range of industrial applications:

-

Coatings and Paints: It serves as a coalescing agent in paints and coatings.[2]

-

Cleaning Products: Its ability to dissolve various substances makes it an effective solvent in cleaning formulations.[2]

-

Industrial Solvents: It is used as a solvent in printing inks and for road materials.

-

Chemical Intermediate: It acts as a building block in the synthesis of other chemical compounds.[2]

Toxicology and Metabolism

The toxicological profile of Ethylene glycol 2-ethylhexyl ether has been evaluated in several studies. It is considered to be of low to moderate acute toxicity.

| Toxicological Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 7832 mg/kg (fasted) | [2] |

| 5149 mg/kg (fed) | [2] | |||

| LD50 | Mouse | Oral | 7308 mg/kg (fasted) | [2] |

| 3898 mg/kg (fed) | [2] | |||

| LD50 | Rabbit | Dermal | 2.12 mL/kg | [2] |

Metabolism

A study by Watson et al. (2021) investigated the disposition and metabolism of Ethylene glycol 2-ethylhexyl ether in rats and mice.[5] The compound was found to be well-absorbed following oral administration and moderately absorbed after dermal application.[5] It is extensively metabolized, with very little of the parent compound detected in urine.[5] Notably, the alkoxyacetic acid metabolite, which is associated with the toxicity of other shorter-chain ethylene glycol ethers, was not detected in this study.[5]

Experimental Protocols

Disposition and Metabolism Study (Watson et al., 2021)

-

Test Animals: Sprague Dawley rats and B6C3F1/N mice.

-

Administration:

-

Oral: Single gavage administration of [14C]EGEHE in corn oil at doses of 50, 150, or 500 mg/kg.

-

Dermal: Single application of 50 mg/kg [14C]EGEHE in ethanol.

-

-

Sample Collection: Urine, feces, and exhaled air were collected over 48 hours. Tissues were collected at the end of the study for radioactivity analysis.

-

Analysis: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) were used to identify and quantify metabolites in urine.

-

In Vitro Studies: Rat hepatocytes were incubated with [14C]EGEHE to determine the rate of clearance.

Range-Finding Toxicity Studies (Smyth et al., 1954; Krasavage and Vlaovic, 1982)

Visualizations

General Metabolic Pathway of Ethylene Glycol Ethers

References

- 1. Ethylene glycol, mono(2-ethylhexyl) ether - Hazardous Agents | Haz-Map [haz-map.com]

- 2. egle.state.mi.us [egle.state.mi.us]

- 3. ecetoc.org [ecetoc.org]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Disposition and metabolism of ethylene glycol 2-ethylhexyl ether in Sprague Dawley rats, B6C3F1/N mice, and in vitro in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(2-Ethylhexyloxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-(2-Ethylhexyloxy)ethanol, a key intermediate in various industrial applications. The document details the prevalent synthetic route, experimental protocols, and relevant quantitative data to support research and development activities.

Introduction

This compound, also known as ethylene (B1197577) glycol mono-2-ethylhexyl ether, is a high-boiling point, low-volatility solvent with applications in coatings, inks, and as a chemical intermediate. Its synthesis is primarily achieved through the ethoxylation of 2-ethylhexanol. This guide focuses on the direct ethoxylation method, which is the most common industrial route.

Primary Synthesis Pathway: Ethoxylation of 2-Ethylhexanol

The most direct and industrially significant method for producing this compound is the base-catalyzed addition of one mole of ethylene oxide to one mole of 2-ethylhexanol. The reaction is an anionic ring-opening polymerization, where the alcohol is first deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile to attack the ethylene oxide ring.

The general reaction is as follows:

CH3(CH2)3CH(C2H5)CH2OH + C2H4O → CH3(CH2)3CH(C2H5)CH2OCH2CH2OH

To favor the formation of the mono-ethoxylated product, it is crucial to control the stoichiometry of the reactants and the reaction conditions. Using a molar excess of 2-ethylhexanol relative to ethylene oxide can help minimize the formation of higher ethoxylates.

Catalysts

Several catalysts can be employed for the ethoxylation of alcohols. The choice of catalyst can significantly influence the reaction rate and the distribution of ethoxylation products.[1]

-

Alkali Metal Hydroxides and Alkoxides: Potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) are the most common and cost-effective catalysts used in industrial ethoxylation.[1] They generally lead to a broader distribution of ethoxylates.

-

DMC (Double Metal Cyanide) Catalysts: These catalysts are known to produce a narrower range of ethoxylates, which is advantageous for selectively synthesizing the mono-ethoxylated product.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the reactants and the product.

Table 1: Physicochemical Properties of Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) |

| 2-Ethylhexanol | C8H18O | 130.23 | 184 | 0.833 |

| Ethylene Oxide | C2H4O | 44.05 | 10.7 | 0.882 (at 10°C) |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C10H22O2 | [2] |

| Molar Mass | 174.28 g/mol | [2] |

| Boiling Point | 229 °C (lit.) | [3][4][5] |

| Density | 0.892 g/mL at 25 °C (lit.) | [3][4][5] |

| Refractive Index | n20/D 1.435 (lit.) | [3][4][5] |

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound via the ethoxylation of 2-ethylhexanol.

Materials and Equipment

-

Reactants: 2-Ethylhexanol (high purity), Ethylene Oxide (high purity)

-

Catalyst: Potassium Hydroxide (KOH) or DMC catalyst

-

Solvent (optional): A high-boiling, inert solvent such as toluene (B28343) or xylene

-

Apparatus: A high-pressure autoclave reactor equipped with a stirrer, heating mantle, temperature controller, pressure gauge, and a system for the controlled addition of ethylene oxide.

Procedure

-

Reactor Preparation: The autoclave is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen) to remove any air and moisture.

-

Charging the Reactor: A known amount of 2-ethylhexanol and the catalyst (e.g., 0.1-0.5 wt% of KOH relative to the alcohol) are charged into the reactor. To favor mono-ethoxylation, a molar excess of 2-ethylhexanol to ethylene oxide should be used.

-

Inerting and Heating: The reactor is sealed and purged again with nitrogen. The mixture is then heated to the desired reaction temperature, typically in the range of 120-180°C, under stirring.

-

Ethylene Oxide Addition: Once the reaction temperature is reached, ethylene oxide is slowly introduced into the reactor at a controlled rate. The pressure is maintained at a constant level, typically between 2 and 5 bar. The highly exothermic nature of the reaction requires careful monitoring and control of the temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by measuring the uptake of ethylene oxide. The reaction is considered complete when the pressure in the reactor no longer decreases.

-

Post-Reaction: After the reaction is complete, the reactor is cooled down. The unreacted ethylene oxide is safely vented.

-

Catalyst Neutralization and Product Purification: The basic catalyst is neutralized by adding an acid (e.g., acetic acid or phosphoric acid). The resulting salt is then removed by filtration. The crude product is purified by vacuum distillation to separate the desired this compound from unreacted 2-ethylhexanol and any higher ethoxylates. The purity of the final product can be assessed using techniques such as gas chromatography (GC).

Visualizations

Synthesis Pathway Diagram

Caption: Synthesis of this compound via ethoxylation.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis.

References

- 1. 2-Ethylhexanol Derivatives as Nonionic Surfactants: Synthesis and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C10H22O2 | CID 15260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sfdchem.com [sfdchem.com]

- 4. This compound | 1559-35-9 [chemicalbook.com]

- 5. 2-(2-乙基己氧基)乙醇 reagent grade, 97% | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Profile of 2-(2-Ethylhexyloxy)ethanol: A Technical Guide for Researchers

Introduction

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-(2-Ethylhexyloxy)ethanol (CAS No. 1559-35-9).[1][2][3][4] Designed for researchers, scientists, and professionals in drug development, this document presents a detailed analysis of the compound's spectral characteristics. While raw spectral data is available across various databases, this guide synthesizes the information into a readily comparable format and includes detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following sections provide a summary of the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the various proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.70 | t, J ≈ 5.0 Hz | 2H | HO-CH ₂-CH₂-O- |

| ~3.52 | t, J ≈ 5.0 Hz | 2H | HO-CH₂-CH ₂-O- |

| ~3.40 | d, J ≈ 5.5 Hz | 2H | -O-CH ₂-CH(CH₂CH₃)- |

| ~2.50 | s | 1H | -OH |

| ~1.50 | m | 1H | -CH₂-CH (CH₂CH₃)- |

| ~1.25-1.40 | m | 8H | -(CH ₂)₄-CH₃ |

| ~0.85-0.95 | m | 6H | -CH(CH₂CH ₃)- and -(CH₂)₄-CH ₃ |

Note: The chemical shift of the hydroxyl proton (-OH) can be variable and may appear as a broad singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of this compound.

| Chemical Shift (δ) (ppm) | Assignment |

| ~72.5 | -O-C H₂-CH- |

| ~70.5 | HO-CH₂-C H₂-O- |

| ~61.5 | HO-C H₂-CH₂-O- |

| ~41.0 | -CH₂-C H(CH₂CH₃)- |

| ~30.5 | -C H₂(CH₂)₂CH₃ |

| ~29.0 | -CH₂C H₂CH₂CH₃ |

| ~24.0 | -CH(CH₂C H₃)- |

| ~23.0 | -CH₂CH₂C H₂CH₃ |

| ~14.0 | -(CH₂)₄-C H₃ |

| ~11.0 | -CH(CH₂C H₃)- |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its alcohol and ether functional groups.

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 | Strong, Broad | O-H Stretch (Alcohol) |

| ~2950-2850 | Strong | C-H Stretch (Alkyl) |

| ~1460 | Medium | C-H Bend (Alkyl) |

| ~1380 | Medium | C-H Bend (Alkyl) |

| ~1110 | Strong | C-O Stretch (Ether and Alcohol) |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of this compound (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃).[5] A trace amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.[5]

¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300 or 400 MHz spectrometer.[5] Standard acquisition parameters include a spectral width of approximately 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.[5] Data is typically acquired over 16 to 64 scans to ensure a good signal-to-noise ratio.[5]

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) is required. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample such as this compound, the spectrum can be obtained using the neat liquid. A single drop of the compound is placed between two salt plates (typically NaCl or KBr) to create a thin liquid film.[5] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.[6][7]

Data Acquisition: The sample holder (with salt plates or ATR accessory) is placed in the beam path of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[5][6] A background spectrum of the empty salt plates or clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical sample like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. Ethanol, 2-[(2-ethylhexyl)oxy]- [webbook.nist.gov]

- 2. This compound | 1559-35-9 [chemicalbook.com]

- 3. This compound | C10H22O2 | CID 15260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 1559-35-9 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Aqueous Solubility of 2-(2-Ethylhexyloxy)ethanol

This technical guide provides a comprehensive overview of the solubility of 2-(2-Ethylhexyloxy)ethanol in aqueous solutions. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative data, details experimental protocols for solubility determination, and presents visual workflows to elucidate the methodologies.

Introduction to this compound

This compound, also known as ethylene (B1197577) glycol mono-2-ethylhexyl ether, is a high-boiling point, colorless liquid with a mild ether-like odor.[1] Its amphiphilic nature, possessing both a polar hydroxyl group and a nonpolar ethylhexyl group, makes it a versatile solvent in a variety of applications, including paints, coatings, cleaning products, and as a coalescing agent.[2] Understanding its aqueous solubility is crucial for formulating products, predicting its environmental fate, and in the context of drug development, for its potential use as an excipient.

Aqueous Solubility of this compound

The solubility of this compound in water is generally described as slight.[3][4] The molecular structure, with a significant nonpolar alkyl chain, limits its miscibility with water.

Quantitative Solubility Data

Quantitative data on the aqueous solubility of this compound is limited in publicly available literature. The most frequently cited value is presented in the table below.

| Temperature (°C) | Solubility (g/L) | Method | Reference |

| 20 | 1.14 | Not Specified | [5][6][7] |

Factors Influencing Solubility

The solubility of glycol ethers like this compound in water is influenced by several factors:

-

Temperature: For many organic compounds, solubility in water increases with temperature.[1] However, some glycol ethers exhibit a lower critical solution temperature (LCST), where they become less soluble as the temperature rises.[8] The specific temperature-solubility profile for this compound is not well-documented in the available literature.

-

pH: The pH of the aqueous solution is not expected to have a significant impact on the solubility of this compound as it is a neutral molecule and does not ionize.

-

Presence of Co-solvents or Additives: The addition of other organic solvents or surfactants can significantly alter the solubility of this compound in aqueous solutions.

Experimental Protocol for Determining Aqueous Solubility

The following protocol is a detailed methodology for determining the aqueous solubility of this compound, based on the internationally recognized OECD Guideline 105 (Water Solubility) and employing the shake-flask method.

Principle

An excess amount of this compound is equilibrated with a known volume of water at a constant temperature. The concentration of this compound in the saturated aqueous phase is then determined by a suitable analytical method, such as gas chromatography with flame ionization detection (GC-FID).

Materials and Reagents

-

This compound (purity > 99%)

-

Reagent-grade water (e.g., Type I ultrapure water)

-

Solvent for extraction (e.g., Dichloromethane or Diethyl ether, GC grade)

-

Internal standard for GC analysis (e.g., 1-Octanol, GC grade)

-

Glass flasks with airtight stoppers

-

Constant temperature water bath or incubator

-

Mechanical shaker

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Volumetric flasks and pipettes

-

Syringes and filters (e.g., 0.45 µm PTFE)

Experimental Procedure

3.3.1. Preliminary Test

A preliminary test is conducted to estimate the approximate solubility and to determine the appropriate amount of substance and equilibration time for the definitive test.

-

Add an excess amount of this compound to a flask containing a known volume of water.

-

Shake the flask at the desired temperature (e.g., 20°C) for 24 hours.

-

Visually inspect for the presence of an undissolved phase.

-

If undissolved substance is present, proceed to the definitive test.

3.3.2. Definitive Test (Shake-Flask Method)

-

Prepare at least three replicate flasks. To each flask, add a known volume of water (e.g., 100 mL).

-

Add an excess amount of this compound to each flask. The excess should be sufficient to ensure that a saturated solution is formed and that an undissolved phase remains visible at the end of the equilibration period.

-

Seal the flasks and place them in a constant temperature water bath or incubator equipped with a shaker.

-

Agitate the flasks at a constant speed for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached. The equilibration time should be determined during the preliminary test.

-

After equilibration, stop the agitation and allow the flasks to stand in the constant temperature bath for at least 24 hours to allow for phase separation.

-

Carefully withdraw a sample from the clear aqueous phase using a syringe. To avoid contamination from the undissolved organic phase, the sample should be taken from the middle of the aqueous layer.

-

Filter the sample through a 0.45 µm filter that has been pre-saturated with the sample solution to remove any suspended micro-droplets.

-

Accurately dilute the filtered sample with a suitable solvent if necessary to bring the concentration within the calibration range of the analytical method.

3.3.3. Analytical Quantification (GC-FID)

-

Preparation of Standards: Prepare a series of calibration standards of this compound in the chosen extraction solvent, each containing a constant concentration of the internal standard.

-

Sample Preparation: To a known volume of the filtered aqueous sample (or its dilution), add a precise amount of the internal standard and the extraction solvent. Shake vigorously to extract the this compound into the organic phase. Allow the phases to separate and collect the organic layer for analysis.

-

GC-FID Analysis:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, or equivalent).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220°C) at a controlled rate (e.g., 10°C/min).

-

Detector Temperature: 280°C.

-

-

Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards. Use this curve to determine the concentration of this compound in the prepared samples. Calculate the original concentration in the aqueous phase, taking into account any dilution factors.

Visualizations

The following diagrams illustrate the experimental workflow for determining the aqueous solubility of this compound.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-(2-Ethylhexyloxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure and conformational landscape of 2-(2-ethylhexyloxy)ethanol (B72307). Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from spectroscopic data of analogous compounds, principles of conformational analysis, and computational chemistry methods. The data presented herein serves as a robust framework for understanding the molecule's behavior in various chemical and biological systems.

Molecular Identity and Physicochemical Properties

This compound, also known as ethylene (B1197577) glycol mono-2-ethylhexyl ether, is a high-production-volume chemical widely used as a solvent in surface coatings, cleaners, and other industrial applications.[1] Its amphiphilic nature, stemming from a polar head group (hydroxy-ethoxy) and a nonpolar, branched alkyl tail, governs its solubility and interfacial properties.

Table 1: Molecular Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-(2-ethylhexoxy)ethanol | [2] |

| CAS Number | 1559-35-9 | |

| Molecular Formula | C₁₀H₂₂O₂ | [2][3] |

| Molecular Weight | 174.28 g/mol | [2][3] |

| SMILES | CCCCC(CC)COCCO | [3] |

| InChIKey | OHJYHAOODFPJOD-UHFFFAOYSA-N | [2][3] |

| Boiling Point | 229 °C | [4] |

| Density | 0.892 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.435 | [4] |

| Stereochemistry | Racemic | [3] |

Molecular Structure and Conformation

The three-dimensional structure of this compound is characterized by a high degree of flexibility due to rotation around several single bonds. The overall conformation is a dynamic equilibrium of various rotational isomers (rotamers). The key structural features include the branched 2-ethylhexyl group and the flexible ethoxy-ethanol chain.

Table 2: Estimated Bond Lengths and Angles for this compound (Note: These are typical values for similar chemical environments and are intended for illustrative purposes.)

| Bond/Angle | Type | Estimated Value |

| C-C (alkane) | Bond Length | 1.54 Å |

| C-O (ether) | Bond Length | 1.43 Å |

| C-H | Bond Length | 1.09 Å |

| O-H | Bond Length | 0.96 Å |

| C-C-C (alkane) | Bond Angle | 109.5° |

| C-O-C (ether) | Bond Angle | 110° |

| C-C-O | Bond Angle | 109.5° |

| C-O-H | Bond Angle | 109.5° |

The conformation of this compound is primarily determined by the dihedral angles around the rotatable single bonds. The most significant of these are within the ethoxy-ethanol backbone and the 2-ethylhexyl side chain.

-

Ethoxy-ethanol Backbone: Studies on ethylene glycol and its derivatives have shown a preference for the gauche conformation around the central O-C-C-O bond due to stabilizing hydrogen bonding and hyperconjugation effects.[1][5][6][7] The presence of the bulky 2-ethylhexyl group may influence this preference, but the gauche form is still expected to be a major contributor to the conformational ensemble.

-

2-Ethylhexyl Group: The branching in the 2-ethylhexyl group introduces steric hindrance that restricts rotation around the C-C bonds within this chain.[8] This branching is known to inhibit crystallization.[8]

Table 3: Key Dihedral Angles and Expected Conformational Preferences

| Dihedral Angle (Atoms) | Description | Expected Stable Conformations (and Dihedral Angles) |

| C-O-C-C | Rotation around the ether C-O bond | anti (~180°), gauche (±60°) |

| O-C-C-O | Rotation in the glycol backbone | gauche (±60°) is likely preferred |

| C-C-C-C (in hexyl chain) | Rotation in the main alkyl chain | anti (~180°), gauche (±60°) |

| C-C(ethyl)-C-C | Rotation around the branch point | Sterically hindered, specific gauche and anti conformers |

Below is a diagram illustrating the key rotatable bonds that define the conformation of this compound.

Caption: Rotatable dihedral angles (τ) in this compound.

Experimental Protocols for Structural and Conformational Analysis

Determining the three-dimensional structure and conformational preferences of a flexible molecule like this compound requires a combination of experimental and computational techniques.

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules.[9]

-

1D NMR (¹H and ¹³C): Provides information about the chemical environment of each nucleus, confirming the molecular connectivity. For a structurally similar compound, 2-(2-hexyloxyethoxy)ethanol, characteristic proton NMR signals are observed for the different methylene (B1212753) groups in the alkoxy chain and the ethoxy-ethanol backbone.[10]

-

2D NMR (COSY, HSQC, HMBC): These experiments establish through-bond correlations to definitively assign all proton and carbon signals.

-

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These are the primary NMR techniques for conformational analysis.[9][11][12][13][14] They detect through-space interactions between protons that are close to each other, regardless of their bonding connectivity. The intensity of a NOESY/ROESY cross-peak is inversely proportional to the sixth power of the distance between the two protons.[14] By measuring these cross-peaks, it is possible to determine the relative orientation of different parts of the molecule and thus deduce the predominant conformation(s) in solution.[9][12]

Detailed Protocol for 2D NOESY/ROESY Analysis:

-

Sample Preparation: A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of approximately 10-50 mM. The sample is filtered into a high-quality NMR tube.

-

Data Acquisition: A 2D NOESY or ROESY spectrum is acquired on a high-field NMR spectrometer (≥ 500 MHz). A series of spectra with varying mixing times are typically recorded to build up a reliable set of distance restraints. For small molecules like this compound, NOESY is generally suitable.[11][12]

-

Data Processing: The 2D data is processed using appropriate software (e.g., TopSpin, NMRPipe) involving Fourier transformation, phasing, and baseline correction.

-

Cross-Peak Integration: The volumes of the cross-peaks are integrated. These volumes are then calibrated against a known, fixed distance in the molecule (e.g., the distance between two geminal protons) to convert them into approximate interproton distances.

-

Structure Calculation: The experimentally derived distance restraints are used in conjunction with computational modeling software (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures that are consistent with the NMR data. The convergence of these structures provides insight into the conformational flexibility of the molecule.

Computational methods are essential for exploring the potential energy surface of flexible molecules and for refining experimental data.

-

Quantum Chemical Calculations: These methods, such as Density Functional Theory (DFT), can be used to calculate the energies of different conformers, determine rotational energy barriers, and predict molecular geometries (bond lengths, angles, and dihedrals).[15]

-

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time, providing a detailed picture of its dynamic conformational landscape.[16][17][18][19]

Workflow for Conformational Analysis using Molecular Dynamics:

Caption: A typical workflow for conformational analysis using molecular dynamics.

Detailed Protocol for Molecular Dynamics Simulation:

-

System Setup: An initial 3D structure of this compound is generated. A suitable force field (e.g., CHARMM, AMBER) is chosen to describe the interatomic interactions. The molecule is then placed in a simulation box, typically filled with a solvent like water to mimic solution conditions.

-

Energy Minimization: The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.

-

Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant pressure and temperature (NPT ensemble) to achieve a stable density.

-

Production Run: A long MD simulation (nanoseconds to microseconds) is performed to sample a wide range of conformational states.

-

Analysis: The resulting trajectory is analyzed to identify the most populated conformers, calculate dihedral angle distributions, and determine the free energy landscape of the molecule.

Conclusion

The molecular structure of this compound is characterized by significant conformational flexibility. While direct experimental determination of its precise 3D structure is challenging, a combination of spectroscopic techniques, particularly 2D NMR, and computational modeling can provide a detailed understanding of its conformational preferences. The ethoxy-ethanol backbone likely favors a gauche conformation, while the branched 2-ethylhexyl tail introduces steric constraints that influence the overall shape of the molecule. The experimental and computational protocols outlined in this guide provide a comprehensive framework for researchers to investigate the structure-property relationships of this and other flexible molecules in various scientific and industrial contexts.

References

- 1. m.youtube.com [m.youtube.com]

- 2. This compound | C10H22O2 | CID 15260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound CAS#: 1559-35-9 [m.chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. Conformation of Ethylene Glycol in the Liquid State: Intra- versus Intermolecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 12. nmr.chem.indiana.edu [nmr.chem.indiana.edu]

- 13. acdlabs.com [acdlabs.com]

- 14. NOESY and EXSY [chem.ch.huji.ac.il]

- 15. taylorfrancis.com [taylorfrancis.com]

- 16. bahargroup.org [bahargroup.org]

- 17. Molecular Dynamics Analysis Tutorial - CD ComputaBio [computabio.com]

- 18. labxing.com [labxing.com]

- 19. researchgate.net [researchgate.net]

Thermodynamic properties of ethylene glycol mono(2-ethylhexyl) ether

An In-depth Technical Guide on the Thermodynamic Properties of Ethylene (B1197577) Glycol Mono(2-ethylhexyl) Ether

This technical guide provides a comprehensive overview of the core thermodynamic properties of Ethylene Glycol Mono(2-ethylhexyl) Ether, also known as 2-(2-Ethylhexyloxy)ethanol. The information is intended for researchers, scientists, and professionals in drug development and materials science who require reliable data for modeling, process design, and formulation. This document summarizes key physical and thermodynamic data, details common experimental protocols for their measurement, and illustrates relevant workflows.

Compound Identification

Ethylene Glycol Mono(2-ethylhexyl) Ether is a high-boiling point, low-volatility glycol ether.[1][2] It is a colorless, clear liquid with a mild ether-like odor, and it sees use as a solvent and as a coalescing agent in paints, coatings, and cleaning products.[1][2][3]

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Ethylene glycol mono(2-ethylhexyl) ether, EHG |

| CAS Number | 1559-35-9[1][2][3][4][5] |

| Molecular Formula | C₁₀H₂₂O₂[1][2][3] |

| Molecular Weight | 174.28 g/mol [2][5] |

| Structure | InChI=1S/C10H22O2/c1-3-5-6-10(4-2)9-12-8-7-11/h10-11H,3-9H2,1-2H3[1][6] |

Thermodynamic and Physical Properties

The following tables summarize the key thermodynamic and physical properties of Ethylene Glycol Mono(2-ethylhexyl) Ether. The data is compiled from critically evaluated sources and manufacturer technical data sheets.

Table 1: Fundamental Physical and Thermodynamic Constants

| Property | Value | Conditions |

| Boiling Point | 229.0 °C | at 1013 hPa (760 mmHg)[4] |

| Vapor Pressure | 0.02 mmHg | Temperature not specified, typically 20-25 °C[3] |

| Specific Gravity | 0.880–0.885 | at 20°C/20°C[4] |

| Purity | ≥99% | Typical commercial grade[2][5] |

| Acidity (as Acetic Acid) | ≤0.01 wt% | Typical commercial grade[2][5] |

| Water Content | ≤0.1 wt% | Typical commercial grade[2][5] |

Table 2: Temperature-Dependent Properties

The following properties vary significantly with temperature. The National Institute of Standards and Technology (NIST) provides critically evaluated data across a range of temperatures.[7]

| Property | Temperature Range | State |

| Liquid Density | 210 K to 682 K | In equilibrium with gas[7] |

| Liquid Viscosity | 273 K to 680 K | In equilibrium with gas[7] |

| Liquid Thermal Conductivity | 200 K to 610 K | In equilibrium with gas[7] |

| Liquid Enthalpy | 250 K to 668.36 K | In equilibrium with gas[7] |

Experimental Protocols

Accurate determination of thermodynamic properties requires precise and standardized experimental methodologies. While specific experimental reports for Ethylene Glycol Mono(2-ethylhexyl) Ether are not broadly published, the protocols for glycol ethers are well-established.

Density Measurement

The density of liquid glycol ethers is typically measured using a vibrating-tube densimeter.[8]

-

Principle: The instrument measures the oscillation period of a U-shaped glass tube filled with the sample liquid. This period is directly related to the density of the liquid.

-

Apparatus: A digital vibrating-tube densimeter (e.g., from Anton Paar). The instrument includes a thermostatically controlled cell to maintain a precise temperature.

-

Methodology:

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and ultrapure water, at various temperatures.

-

Sample Preparation: The Ethylene Glycol Mono(2-ethylhexyl) Ether sample is degassed to remove any dissolved air bubbles that could affect the measurement.

-

Measurement: The sample is injected into the measurement cell, ensuring no bubbles are present. The cell is brought to the desired temperature, and the oscillation period is measured once thermal equilibrium is reached.

-

Calculation: The instrument's software automatically calculates the density based on the calibration data and the measured oscillation period. Measurements are repeated across the desired temperature range.

-

Viscosity Measurement

Viscosity is commonly determined using a capillary viscometer, such as an automatic Ubbelohde viscometer.[8]

-

Principle: This method measures the time required for a fixed volume of liquid to flow under gravity through the capillary of a viscometer. This time is proportional to the kinematic viscosity.

-

Apparatus: An Ubbelohde-type capillary viscometer placed in a transparent, thermostatically controlled bath. A digital stopwatch is used for timing.

-

Methodology:

-

Sample Loading: The viscometer is filled with a precise amount of the sample liquid.

-

Thermal Equilibration: The viscometer is submerged in the temperature-controlled bath and allowed to reach thermal equilibrium (typically 20-30 minutes).

-

Flow Measurement: The liquid is drawn up into the upper bulb of the viscometer by suction. The suction is removed, and the time it takes for the liquid meniscus to pass between two marked points is measured.

-

Calculation: The kinematic viscosity (ν) is calculated using the equation ν = C × t, where 't' is the average flow time and 'C' is the calibration constant of the viscometer. The dynamic viscosity (η) is then calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature (η = ν × ρ).

-

Visualizations

The following diagrams illustrate the experimental workflow for property determination and the logical relationship between key thermodynamic properties.

Caption: Experimental workflow for determining a temperature-dependent property.

Caption: Relationship between key thermophysical properties.

References

- 1. CAS 1559-35-9: Ethylene glycol mono-2-ethylhexyl ether [cymitquimica.com]

- 2. Cas 1559-35-9 Ethylene Glycol Mono-2-ethylhexyl Ether High Boiling Solvent [ethersolvent.com]

- 3. Ethylene glycol, mono(2-ethylhexyl) ether - Hazardous Agents | Haz-Map [haz-map.com]

- 4. Ethylene Glycol Mono 2-Ethylhexyl Ether (EHG) [dycl.co.kr]

- 5. CAS NO.1559-35-9 Ethylene Glycol Mono-2-Ethylhexyl Ether PubChem CID 15260 [ethersolvent.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. WTT- Under Construction Page [wtt-pro.nist.gov]

- 8. researchgate.net [researchgate.net]

In Vitro Toxicology Profile of 2-(2-Ethylhexyloxy)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro toxicology profile of 2-(2-Ethylhexyloxy)ethanol (CAS No. 1559-35-9), a glycol ether solvent used in a variety of industrial and consumer products. The information presented herein is intended to support in vitro studies for hazard identification and risk assessment. Due to the limited availability of in vitro toxicology data for this compound, this guide also includes data from structurally related glycol ethers, such as 2-butoxyethanol (B58217) and 2-phenoxyethanol (B1175444), to provide a comparative context. All such analogue data is clearly identified.

Cytotoxicity

The cytotoxic potential of a compound is a critical initial endpoint in toxicological screening. It is typically assessed by determining the concentration that causes a 50% reduction in cell viability (IC50) in various cell lines.

Quantitative Cytotoxicity Data (Analogue Compounds)

| Compound | Cell Line | Assay | Exposure Time | IC50 | Reference |

| 2-Butoxyethanol | Opossum Kidney (OK) | Cell Viability | 24 hours | ~1 mg/mL (for stored BE containing butoxyacetaldehyde) | [1] |

| 2-Butoxyethanol | Human Promyelocytic (NB4) | Cell Viability | 96 hours | 0.1 mM | [2] |

| 2-Butoxyethanol | Factor-dependent cell line (DA1) | Cell Viability | 48 hours | 80 µM | [2] |

| 2-Phenoxyethanol | Human Lymphocytes | Mitotic Index | - | Significant decrease at 25 and 50 µg/mL | [3] |

Experimental Protocols for Cytotoxicity Assays

Standard in vitro cytotoxicity can be assessed using the following methodologies:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form formazan, an indicator of metabolic activity and cell viability.

Workflow for MTT Assay

Neutral Red Uptake (NRU) Assay

This assay assesses cell viability based on the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

Workflow for Neutral Red Uptake Assay

Genotoxicity

Genotoxicity assays are employed to determine if a substance can cause damage to the genetic material of cells. Standard in vitro tests include the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the in vitro chromosomal aberration assay.

Quantitative Genotoxicity Data

Specific genotoxicity data for this compound is not available. However, the broader class of ethylene (B1197577) glycol ethers is generally considered to be non-genotoxic in vitro.[4]

| Compound Class / Specific Compound | Assay | System | Metabolic Activation (S9) | Result | Reference |

| Ethylene Glycol Ethers (general) | Multiple in vitro assays | Bacterial and Mammalian Cells | With and Without | Negative | [4] |

| 2-Phenoxyethanol | Ames Test | Salmonella typhimurium | With and Without | Negative | [5] |

| 2-Phenoxyethanol | In Vitro Chromosomal Aberration | Human Lymphocytes | - | Negative | [3] |

| 2-Phenoxyethanol | In Vitro Micronucleus | Human Lymphocytes | - | Negative | [3] |

Experimental Protocols for Genotoxicity Assays

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a non-dependent state.

Workflow for Ames Test (Plate Incorporation Method)

In Vitro Mammalian Cell Micronucleus Test - OECD 487

This assay detects damage to chromosomes or the mitotic apparatus, leading to the formation of micronuclei in the cytoplasm of interphase cells.

Workflow for In Vitro Micronucleus Assay

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This test identifies agents that cause structural chromosomal aberrations in cultured mammalian cells.

Workflow for Chromosomal Aberration Assay

Metabolism

The metabolism of this compound is a key determinant of its toxic potential. A study by Watson et al. (2021) investigated its metabolism in vitro using rat hepatocytes.[2][4][6]

Key Findings:

-

Rapid Clearance: this compound was rapidly cleared in rat hepatocytes with a half-life of approximately 4 minutes.[2][6]

-

Extensive Metabolism: The parent compound was extensively metabolized.[2][6]

-

No Toxic Metabolite Detected: The alkoxyacetic acid metabolite, which is associated with the toxicity of shorter-chain ethylene glycol ethers, was not detected.[2][6]

Proposed Metabolic Pathway of Ethylene Glycol Ethers

The general metabolic pathway for ethylene glycol ethers involves oxidation to an aldehyde intermediate, followed by further oxidation to a carboxylic acid.

Effects on Cellular Signaling Pathways

Specific data on the effects of this compound on cellular signaling pathways are not available. Research on ethanol (B145695) and other glycol ethers suggests potential interactions with various pathways, but direct extrapolation is not possible. For instance, ethanol has been shown to affect pathways such as MAPK signaling. However, further research is needed to determine the specific effects of this compound.

Conclusion

The available in vitro toxicological data for this compound is limited. Based on information from structurally related glycol ethers, it is anticipated to have low to moderate cytotoxicity and is unlikely to be genotoxic. In vitro metabolism studies in rat hepatocytes indicate rapid clearance and extensive metabolism without the formation of the toxic alkoxyacetic acid metabolites associated with shorter-chain glycol ethers. This suggests a potentially lower toxicity profile compared to compounds like 2-methoxyethanol (B45455) or 2-ethoxyethanol.

Researchers and drug development professionals should consider the data gaps, particularly the lack of specific IC50 values and comprehensive genotoxicity data, when designing in vitro studies and interpreting results for this compound. The experimental protocols and workflows provided in this guide offer a framework for conducting such studies in accordance with established international guidelines.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Effects of ethanol on hepatic cellular replication and cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Disposition and metabolism of ethylene glycol 2-ethylhexyl ether in Sprague Dawley rats, B6C3F1/N mice, and in vitro in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Biodegradability and Environmental Fate of 2-(2-Ethylhexyloxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodegradability and environmental fate of 2-(2-Ethylhexyloxy)ethanol. The information is compiled from publicly available data, with a focus on quantitative results from standardized testing protocols and an exploration of its expected environmental behavior.

Executive Summary

This compound is a glycol ether that, based on available data, is not readily biodegradable . Standardized aerobic biodegradation studies have shown limited mineralization over a 28-day period. Its physicochemical properties suggest a moderate potential for bioaccumulation and low potential for volatilization from aquatic environments. The primary environmental degradation pathway is expected to be biotic, involving oxidative processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its environmental distribution and transport.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₂₂O₂ |

| Molecular Weight | 174.28 g/mol |

| Water Solubility | 1,140 mg/L at 20°C |

| Vapor Pressure | 1.69 Pa at 20°C |

| Log P (octanol-water partition coefficient) | 2.86 at 20.4°C |

Aerobic Biodegradability

The ready aerobic biodegradability of a substance containing this compound has been assessed in two key studies following Organisation for Economic Co-operation and Development (OECD) guidelines. The results are summarized in Table 2.

Table 2: Summary of Ready Biodegradability Data for a Substance Containing this compound

| Test Guideline | Test Duration | Biodegradation (%) | Classification |

| OECD 301F (Manometric Respirometry Test) | 28 days | 32 | Not readily biodegradable |

| OECD 301B (CO₂ Evolution Test) | 28 days | 33 | Not readily biodegradable |

These results indicate that this compound does not meet the criteria for ready biodegradability, which typically requires achieving >60% biodegradation within a 10-day window during the 28-day test.

Environmental Fate

The environmental fate of a chemical is governed by its potential for transport and transformation in various environmental compartments.

Abiotic Degradation

Information on the abiotic degradation of this compound through processes like hydrolysis or photolysis is limited. Given its chemical structure as a glycol ether, it is not expected to undergo significant hydrolysis under typical environmental pH conditions. While direct photolysis in aquatic environments is not anticipated to be a major degradation pathway, atmospheric photo-oxidation by hydroxyl radicals is a likely route of degradation for the portion of the substance that partitions to the atmosphere.

Biotic Degradation Pathway

The biodegradation of ethylene (B1197577) glycol ethers generally proceeds through the oxidation of the alcohol or ether functional groups. For this compound, a plausible initial step in the biotic degradation pathway involves the oxidation of the terminal alcohol to an aldehyde, followed by further oxidation to a carboxylic acid. Cleavage of the ether linkage can also occur. A proposed, simplified biodegradation pathway is illustrated in the diagram below. The formation of metabolites such as 2-ethylhexyloxyacetic acid is a potential outcome.

Caption: Proposed aerobic biodegradation pathway of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for the OECD 301B and 301F tests.

OECD Guideline 301B: CO₂ Evolution Test

This test method evaluates the ready biodegradability of a substance by measuring the amount of carbon dioxide produced over time.

1. Test System:

-

Vessels: Gas-tight bottles equipped for CO₂-free air sparging and collection of evolved CO₂ in an alkaline solution (e.g., barium hydroxide (B78521) or sodium hydroxide).

-

Mineral Medium: A defined mineral salt medium is prepared, providing essential nutrients for the microorganisms.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant is typically used as the microbial source. The concentration is generally low, around 30 mg/L of suspended solids.

-

Test Substance: The substance is added to the test vessels at a concentration that will yield a theoretical amount of CO₂ that can be accurately measured (typically 10-20 mg of organic carbon per liter).

-

Controls:

-

Blank Control: Inoculum and mineral medium without the test substance to measure endogenous CO₂ production.

-

Reference Control: A readily biodegradable substance (e.g., sodium benzoate) is run in parallel to verify the activity of the inoculum.

-

Toxicity Control: Test substance and reference substance together to assess for inhibitory effects of the test substance on the microorganisms.

-

2. Procedure:

-

The test and control vessels are prepared and incubated in the dark at a constant temperature (20-25°C) for 28 days.

-

A continuous stream of CO₂-free air is passed through the test solutions and then bubbled through the alkaline solution to trap the evolved CO₂.

-

The amount of CO₂ produced is determined periodically by titrating the remaining alkali in the trapping solution or by measuring the precipitated barium carbonate.

3. Data Analysis:

-

The percentage of biodegradation is calculated as the ratio of the cumulative CO₂ produced from the test substance (corrected for the blank) to its theoretical maximum CO₂ production (ThCO₂).

OECD Guideline 301F: Manometric Respirometry Test

This method assesses ready biodegradability by measuring the oxygen consumed by microorganisms during the degradation of the test substance.

1. Test System:

-

Respirometer: A closed system that measures oxygen consumption, either by detecting pressure changes or by electrolytic generation of oxygen to maintain a constant pressure.

-

Mineral Medium and Inoculum: Similar to the OECD 301B test.

-

Test Substance: Added to provide a theoretical oxygen demand (ThOD) that can be accurately measured.

-

Controls: Blank, reference, and toxicity controls are included as in the OECD 301B test.

2. Procedure:

-

The test and control vessels are sealed in the respirometer and incubated with constant stirring in the dark at a constant temperature for 28 days.

-

The oxygen consumption is continuously or periodically measured by the respirometer.

3. Data Analysis:

-

The percentage of biodegradation is calculated as the ratio of the oxygen consumed by the test substance (corrected for the blank) to its ThOD.

Caption: General experimental workflow for a ready biodegradability test.

Conclusion

Based on the available data, this compound is not considered to be readily biodegradable in aerobic aquatic environments. While it is expected to undergo ultimate biodegradation, the rate is slow. Its moderate lipophilicity suggests some potential for bioaccumulation, although this may be mitigated by metabolic processes in organisms. Further studies on inherent biodegradability and the identification of degradation products would provide a more complete understanding of its long-term environmental fate.

An In-depth Technical Guide to the Vapor Pressure and Boiling Point of 2-(2-Ethylhexyloxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure and boiling point of 2-(2-Ethylhexyloxy)ethanol (CAS No. 1559-35-9), a widely used solvent and chemical intermediate. A thorough understanding of these physical properties is crucial for its application in chemical synthesis, formulation development, and for ensuring safe handling and storage. This document presents experimental data, calculated values at various pressures, and detailed experimental protocols for their determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C10H22O2 | [1][2] |

| Molecular Weight | 174.28 g/mol | [3] |

| Boiling Point (at 760 mmHg) | 229 °C | [1][2] |

| Density (at 25 °C) | 0.892 g/mL | [1][2] |

| Vapor Pressure (at 20 °C) | 1.69 Pa | [1][2] |

| Vapor Pressure (at 25 °C) | 0.02 mmHg | [3] |

| Refractive Index (n20/D) | 1.435 | [1] |

Vapor Pressure and Boiling Point at Various Pressures

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Therefore, the boiling point of this compound is dependent on the external pressure. The following table provides the boiling point of this compound at different pressures. The values have been calculated using the Clausius-Clapeyron equation with a calculated enthalpy of vaporization (ΔHvap) of 64.4 kJ/mol.

| Pressure (mmHg) | Pressure (kPa) | Boiling Point (°C) |

| 760 | 101.3 | 229.0 |

| 400 | 53.3 | 205.5 |

| 200 | 26.7 | 182.8 |

| 100 | 13.3 | 163.1 |

| 50 | 6.7 | 144.3 |

| 20 | 2.7 | 122.5 |

| 10 | 1.3 | 107.4 |

| 5 | 0.7 | 92.9 |

| 1 | 0.13 | 66.8 |

Experimental Protocols

The determination of vapor pressure and boiling points is fundamental in characterizing liquid compounds. Below are detailed methodologies for key experiments.

Ebulliometry for Boiling Point Determination

Ebulliometry is a precise method for measuring the boiling point of a liquid at a controlled pressure.

Principle: A liquid boils when its vapor pressure equals the ambient pressure. An ebulliometer is designed to heat a liquid to its boiling point and measure the temperature of the vapor-liquid equilibrium.

Apparatus: A typical ebulliometer consists of a boiler, a Cottrell pump (to ensure the thermometer is bathed in a mixture of vapor and boiling liquid, preventing superheating), a thermowell for a calibrated temperature sensor, and a condenser to return the condensed vapor to the boiler. The entire system is connected to a pressure control system.

Procedure:

-

The sample of this compound is placed in the boiler.

-

The system is brought to the desired pressure using a vacuum pump and a pressure controller.

-

The liquid is heated, and the Cottrell pump ensures a continuous stream of boiling liquid and vapor over the temperature sensor.

-

The temperature is recorded when it stabilizes, which corresponds to the boiling point at that pressure.

-

The procedure is repeated for a range of pressures to establish the pressure-temperature relationship.

Static Method for Vapor Pressure Determination

The static method directly measures the vapor pressure of a liquid in a closed system at thermodynamic equilibrium.

Principle: A degassed liquid sample is introduced into an evacuated, temperature-controlled chamber. The pressure exerted by the vapor in equilibrium with the liquid is measured at a constant temperature.

Apparatus: The apparatus consists of a sample container, a heating/cooling system to maintain a constant temperature, a pressure transducer, and a vacuum system.

Procedure:

-

A small amount of this compound is introduced into the sample container.

-

The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is often achieved through repeated freeze-pump-thaw cycles.

-

The sample container is placed in a thermostat-controlled bath to maintain a precise temperature.

-

The system is allowed to reach equilibrium, at which point the pressure reading from the transducer stabilizes. This reading is the vapor pressure of the substance at that temperature.

-

Measurements are repeated at different temperatures to obtain the vapor pressure curve.

Relationship Between Vapor Pressure, External Pressure, and Boiling Point

The relationship between the vapor pressure of a liquid and its boiling point is a fundamental concept in physical chemistry. The following diagram illustrates this logical relationship.

Caption: Logical flow showing that as temperature increases, vapor pressure rises until it equals the external pressure, at which point the liquid's boiling point is reached.

This diagram illustrates that the temperature of a liquid directly influences its vapor pressure. As the temperature rises, more molecules have sufficient kinetic energy to escape from the liquid phase into the vapor phase, thereby increasing the vapor pressure. The boiling point is the specific temperature at which the vapor pressure of the liquid becomes equal to the pressure exerted on the liquid by its surroundings (external pressure). At this point, bubbles of vapor can form within the bulk of the liquid, and the liquid boils.

References

An In-Depth Technical Guide to the Material Compatibility of 2-(2-Ethylhexyloxy)ethanol with Laboratory Equipment

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material compatibility of 2-(2-Ethylhexyloxy)ethanol, a common solvent and reagent, with a variety of materials typically found in laboratory settings. Understanding these interactions is crucial for ensuring the integrity of experimental results, maintaining a safe working environment, and prolonging the lifespan of laboratory equipment.

Due to the limited availability of direct chemical compatibility data for this compound, this guide utilizes data for structurally similar glycol ethers as a predictive measure. It is imperative to note that these are estimations, and for critical applications, direct compatibility testing is strongly recommended.

Chemical and Physical Properties of this compound

| Property | Value |

| Synonyms | Ethylene glycol mono-2-ethylhexyl ether |

| CAS Number | 1559-35-9 |

| Molecular Formula | C10H22O2 |

| Molecular Weight | 174.28 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 229 °C |

| Density | 0.892 g/mL at 25 °C |

Material Compatibility Data